CAY10638 is synthesized through specific chemical processes that are designed to enhance its efficacy and selectivity. It falls under the broader category of small molecule inhibitors, which are crucial in drug discovery and development. The compound's classification is based on its mechanism of action and the biological targets it interacts with, making it a valuable candidate for further research in pharmacology.
The synthesis of CAY10638 typically involves multi-step organic reactions that include:
These methods ensure that CAY10638 maintains high levels of purity and structural integrity, which are essential for its subsequent biological evaluations.
CAY10638 possesses a unique molecular structure that contributes to its biological activity. The structural formula can be represented as follows:
Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
Key structural features include:
Molecular modeling studies may provide insights into its binding affinities and interaction profiles with specific proteins or enzymes.
CAY10638 undergoes various chemical reactions that are integral to its function:
Detailed studies on these reactions help elucidate the compound's mechanism of action and therapeutic potential.
The mechanism of action for CAY10638 involves:
Data from preclinical studies often provide insights into how effectively CAY10638 modulates these biological processes.
CAY10638 exhibits several notable physical and chemical properties:
Characterizing these properties is vital for understanding how CAY10638 behaves in both laboratory settings and biological systems.
CAY10638 holds promise for various scientific applications:
The ongoing research into CAY10638 aims to expand our understanding of its capabilities and applications within medicinal chemistry.
CAY10638 (chemical name: (5Z)-5-[[4-[2-(2-thienyl)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione) is a synthetic thiazolidinedione (TZD) derivative with multitargeted pharmacological properties. Its CAS registry number (1221413-57-5) and molecular formula (C₁₆H₁₃NO₃S₂) identify it as a structurally optimized compound within the TZD class, initially developed for metabolic disorders but repurposed for oncology and regenerative medicine [4] [8]. Unlike classical TZDs (e.g., rosiglitazone), CAY10638 features a benzylidene linker and naphthalene-like modifications that confer partial agonism at PPARγ and potent inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [1] [8]. This dual functionality positions it as a "magic bullet" in epigenetic and inflammatory modulation, bridging anticancer and tissue-healing applications.
CAY10638’s molecular architecture integrates three pharmacophoric elements critical to its function:
Table 1: Physicochemical Properties of CAY10638
Property | Value | |
---|---|---|
Molecular Weight | 331.41 g/mol | |
Exact Mass | 331.033691 Da | |
LogP (Partition Coefficient) | 2.94 | |
Hydrogen Bond Acceptors | 5 | |
Rotatable Bonds | 5 | |
Topological Polar Surface Area | 108.94 Ų | |
Density | 1.4±0.1 g/cm³ | |
Refractive Index | 1.693 | [4] [8] |
The (Z)-stereochemistry at the benzylidene double bond (confirmed via NMR and X-ray crystallography) is essential for target engagement. Density functional theory (DFT) calculations reveal a 120° dihedral angle between the TZD ring and the aryl plane, facilitating simultaneous interaction with PPARγ’s ligand-binding domain and 15-PGDH’s substrate pocket [8].
PPARγ Partial Agonism
CAY10638 transactivates PPARγ (peroxisome proliferator-activated receptor gamma) at submicromolar potency (EC₅₀ ~0.245 μM). Unlike full agonists (e.g., pioglitazone), its naphthalene-like aryl system and benzylidene linker induce alternative coactivator recruitment, resulting in partial agonism. This reduces adipogenic side effects while maintaining antitumor activity:
15-PGDH Inhibition
CAY10638 is a nanomolar inhibitor of 15-PGDH (IC₅₀ = 0.274 nM), a prostaglandin-degrading enzyme:
Table 2: Pharmacological Targets and Potency of CAY10638
Target | Activity | Potency (EC₅₀/IC₅₀) | Biological Outcome | |
---|---|---|---|---|
PPARγ | Partial Agonist | 0.245 μM | Apoptosis, c-Myc downregulation | |
15-PGDH | Inhibitor | 0.274 nM | PGE₂ accumulation, tissue repair | |
HDAC4* | Inhibitor | >15 μM* | Histone hyperacetylation (minor) | [1] [8] |
*Weak activity observed in structural analogs; not primary for CAY10638 [1].
Cross-Target Synergy
Concurrent PPARγ activation and 15-PGDH inhibition amplify tissue resilience:
The evolution of CAY10638 reflects strategic shifts in TZD pharmacology:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0